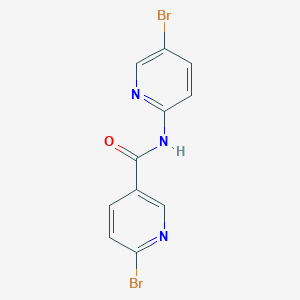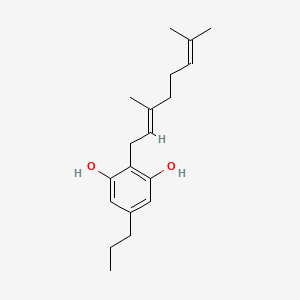
5-(4-chlorophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with an amino group at the 2-position and a 4-chlorophenyl group at the 5-position. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)pyrimidin-2-amine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with 4-chloroaniline under microwave-assisted conditions. This method is preferred due to its efficiency and reduced reaction times compared to conventional heating methods . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
化学反応の分析
Types of Reactions
5-(4-chlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: The 4-chlorophenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various N-substituted derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-(4-chlorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Agrochemicals: The compound is explored for its potential use as a fungicide or pesticide due to its biological activity against various pathogens.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(4-chlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
2-Aminopyrimidine: Lacks the 4-chlorophenyl group and has different biological activities.
4,6-Diphenylpyrimidin-2-amine: Contains phenyl groups instead of the 4-chlorophenyl group, leading to variations in activity and applications.
2-Anilinopyrimidines: Similar structure but with different substituents on the aniline ring, affecting their chemical reactivity and biological properties.
Uniqueness
5-(4-chlorophenyl)pyrimidin-2-amine is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This substitution enhances its biological activity and makes it a valuable scaffold for the development of new therapeutic agents and agrochemicals.
特性
分子式 |
C10H8ClN3 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC名 |
5-(4-chlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H8ClN3/c11-9-3-1-7(2-4-9)8-5-13-10(12)14-6-8/h1-6H,(H2,12,13,14) |
InChIキー |
WEZVFMYJNSHYLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexahydropyrazino[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B1508380.png)



![4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole-2-carboxylic acid](/img/structure/B1508391.png)

![2-Thiazolamine, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-diethyl-](/img/structure/B1508400.png)







